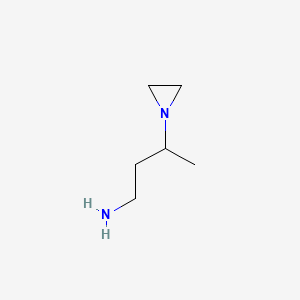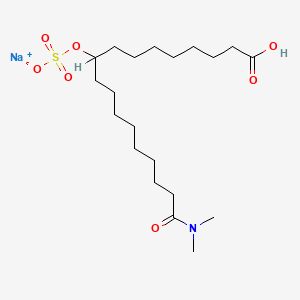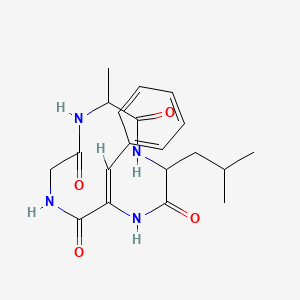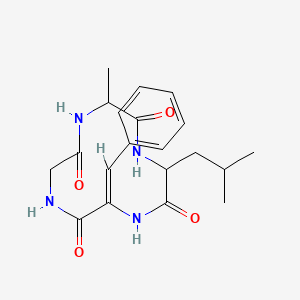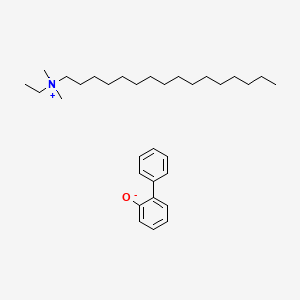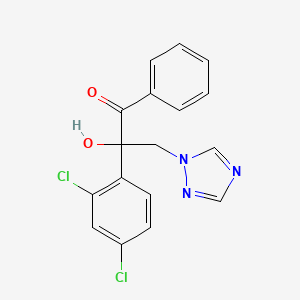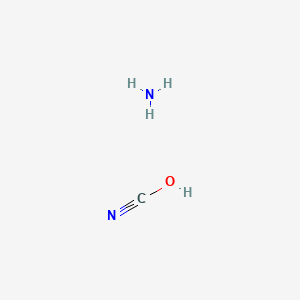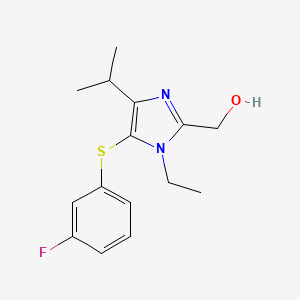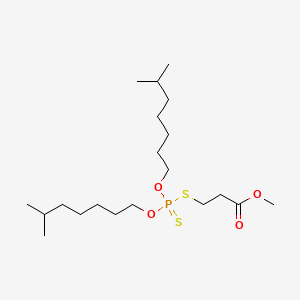
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester is a chemical compound known for its application as an extreme pressure anti-wear agent. It is commonly used in lubricants and greases to reduce friction, wear, and heat generation, thereby protecting friction surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester involves the reaction of propanoic acid derivatives with bis(isooctyloxy)phosphinothioyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted esters and phosphinothioyl derivatives.
Scientific Research Applications
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the formulation of lubricants and greases for machinery and automotive applications.
Mechanism of Action
The compound exerts its effects primarily through the formation of a protective film on metal surfaces. This film reduces direct metal-to-metal contact, thereby decreasing friction and wear. The phosphinothioyl group interacts with metal surfaces, forming a stable layer that provides long-lasting protection .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-phenoxy-, methyl ester
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- 3-(Methylthio)propanoic acid methyl ester
Uniqueness
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester is unique due to its high thermal stability and excellent anti-wear properties. Unlike similar compounds, it forms a more robust protective film on metal surfaces, making it highly effective in extreme pressure and high-temperature conditions .
Properties
CAS No. |
53123-68-5 |
|---|---|
Molecular Formula |
C20H41O4PS2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
methyl 3-[bis(6-methylheptoxy)phosphinothioylsulfanyl]propanoate |
InChI |
InChI=1S/C20H41O4PS2/c1-18(2)12-8-6-10-15-23-25(26,27-17-14-20(21)22-5)24-16-11-7-9-13-19(3)4/h18-19H,6-17H2,1-5H3 |
InChI Key |
ADOAJBDZZYHBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


